(R)-1-((2-Nitrophenyl)sulfonyl)piperidin-3-amine
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Overview
Description
®-1-((2-Nitrophenyl)sulfonyl)piperidin-3-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with a 2-nitrophenylsulfonyl group and an amine group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-((2-Nitrophenyl)sulfonyl)piperidin-3-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 2-Nitrophenylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using 2-nitrobenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of ®-1-((2-Nitrophenyl)sulfonyl)piperidin-3-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
®-1-((2-Nitrophenyl)sulfonyl)piperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The sulfonyl group can be reduced to a thiol group under specific conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-aminophenylsulfonyl derivatives.
Reduction: Formation of thiol-substituted piperidine derivatives.
Substitution: Formation of N-alkyl or N-acyl piperidine derivatives.
Scientific Research Applications
®-1-((2-Nitrophenyl)sulfonyl)piperidin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-((2-Nitrophenyl)sulfonyl)piperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-1-((2-Nitrophenyl)sulfonyl)piperidin-4-amine: Similar structure but with the amine group at the 4-position.
(S)-1-((2-Nitrophenyl)sulfonyl)piperidin-3-amine: Enantiomer of the compound with different stereochemistry.
1-((2-Nitrophenyl)sulfonyl)piperidine: Lacks the amine group, leading to different chemical properties.
Uniqueness
®-1-((2-Nitrophenyl)sulfonyl)piperidin-3-amine is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.
Properties
Molecular Formula |
C11H15N3O4S |
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Molecular Weight |
285.32 g/mol |
IUPAC Name |
(3R)-1-(2-nitrophenyl)sulfonylpiperidin-3-amine |
InChI |
InChI=1S/C11H15N3O4S/c12-9-4-3-7-13(8-9)19(17,18)11-6-2-1-5-10(11)14(15)16/h1-2,5-6,9H,3-4,7-8,12H2/t9-/m1/s1 |
InChI Key |
HPDQDPOKFQFIBA-SECBINFHSA-N |
Isomeric SMILES |
C1C[C@H](CN(C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])N |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])N |
Origin of Product |
United States |
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